1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene
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Overview
Description
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene is an organic compound with a complex structure It features a dichlorinated propyl group attached to a benzene ring, which is further substituted with ethoxy and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene typically involves multiple steps:
Formation of the Dichlorinated Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the dichloro groups. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Substitution Reactions: The dichlorinated intermediate is then subjected to substitution reactions to introduce the ethoxy and propoxy groups. This can be done using ethyl and propyl alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Coupling Reactions: The final step involves coupling the substituted intermediate with a benzene ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene is unique due to its specific substitution pattern and the presence of both ethoxy and propoxy groups
Properties
CAS No. |
62897-69-2 |
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Molecular Formula |
C20H24Cl2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-ethoxyphenyl)propyl]-4-propoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-4-14-24-18-12-8-16(9-13-18)19(20(3,21)22)15-6-10-17(11-7-15)23-5-2/h6-13,19H,4-5,14H2,1-3H3 |
InChI Key |
HMTSTSLVHLFBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(Cl)Cl |
Origin of Product |
United States |
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